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molecular formula C8H14N2O2 B8580406 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

Cat. No. B8580406
M. Wt: 170.21 g/mol
InChI Key: WAMXOVNLFIASSB-UHFFFAOYSA-N
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Patent
US04985569

Procedure details

To a solution of nitromethane (0.67 g, 11 mmol) in 0.3 ml of 16% NH3 /MeOH, 1,7-dichloro-4-heptanone (0.50 g, 2.7 mmol) was added dropwise at 20° C. The resulting solution was stirred for 24 hours at 20° C. under ammonia gas atmosphere. The reaction mixture was concentrated and 0.1N NaOH was added to the residue to extract with methylene chloride. The extract was dried over anhydrous sodium sulfate, concentrated and distilled in vacuo to afford 0.42 g of the desired compound (Yield: 90%).
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([CH3:4])([O-:3])=[O:2].Cl[CH2:6][CH2:7][CH2:8][C:9](=O)[CH2:10][CH2:11][CH2:12]Cl.[NH3:15].CO>>[N+:1]([CH2:4][C:9]12[CH2:10][CH2:11][CH2:12][N:15]1[CH2:6][CH2:7][CH2:8]2)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
0.5 g
Type
reactant
Smiles
ClCCCC(CCCCl)=O
Name
Quantity
0.3 mL
Type
reactant
Smiles
N.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 24 hours at 20° C. under ammonia gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
0.1N NaOH was added to the residue
EXTRACTION
Type
EXTRACTION
Details
to extract with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])CC12CCCN2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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